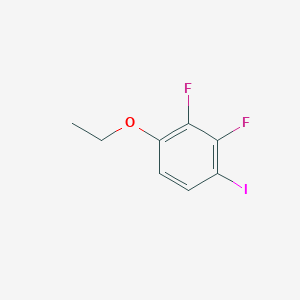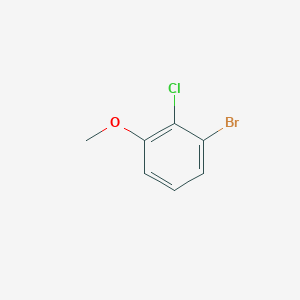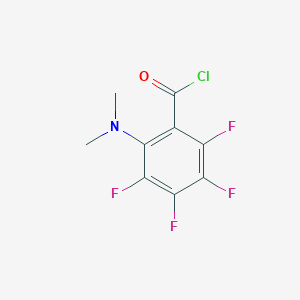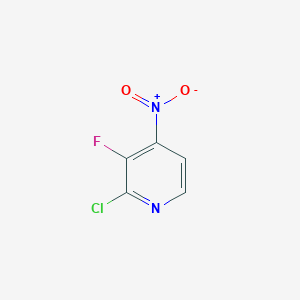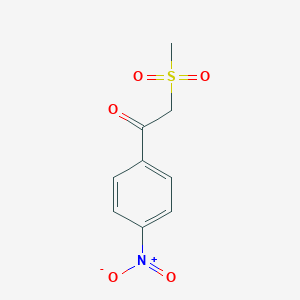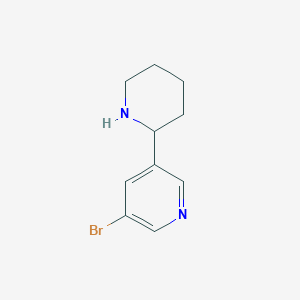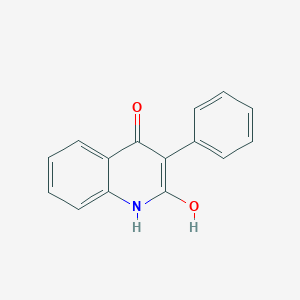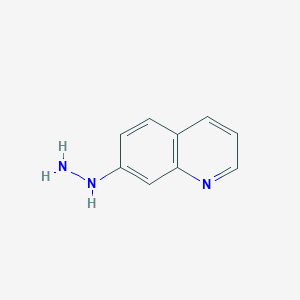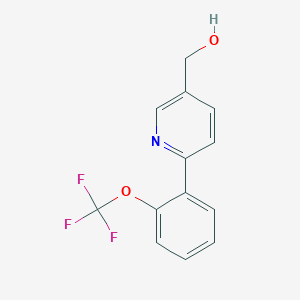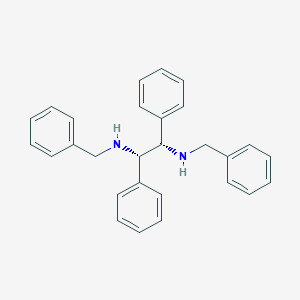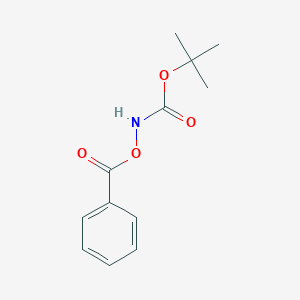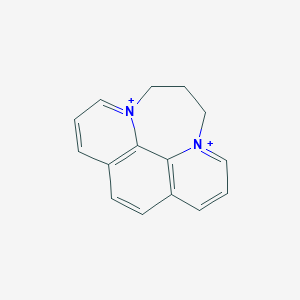
2-chloro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1H-indene is an organic compound belonging to the indene family, characterized by a fused bicyclic structure consisting of a benzene ring fused to a five-membered ring The presence of a chlorine atom at the second position of the indene ring distinguishes it from other indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-indene can be achieved through several methods. One common approach involves the chlorination of indene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the second position of the indene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indanone derivatives.
Reduction: Reduction reactions can convert this compound to 2-chloroindane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Indanone derivatives.
Reduction: 2-Chloroindane.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-1H-indene involves its interaction with various molecular targets. The chlorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions being studied.
Comparison with Similar Compounds
Indene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromo-1H-indene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1H-Indene: The parent compound without any halogen substitution.
Uniqueness: 2-Chloro-1H-indene’s uniqueness lies in its specific reactivity due to the chlorine atom, which can be exploited in various synthetic and research applications. Its distinct properties make it a valuable compound in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIRQWDSJIQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
